molecular formula C13H18OS B7896338 3'-(iso-Pentylthio)acetophenone

3'-(iso-Pentylthio)acetophenone

Cat. No.: B7896338
M. Wt: 222.35 g/mol
InChI Key: YWUAEYYDKVMHKZ-UHFFFAOYSA-N
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Description

3'-(iso-Pentylthio)acetophenone is an acetophenone derivative characterized by a sulfur-containing iso-pentylthio group (–S–(CH₂)₂CH(CH₃)₂) attached to the acetophenone backbone. Acetophenones are aromatic ketones with a phenyl group bonded to a carbonyl group, widely studied for their biological, industrial, and synthetic applications .

Properties

IUPAC Name

1-[3-(3-methylbutylsulfanyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-10(2)7-8-15-13-6-4-5-12(9-13)11(3)14/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUAEYYDKVMHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(iso-Pentylthio)acetophenone typically involves the introduction of the iso-pentylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where an acetophenone derivative reacts with an iso-pentylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

Industrial production of 3’-(iso-Pentylthio)acetophenone may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-(iso-Pentylthio)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The iso-pentylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted acetophenone derivatives

Scientific Research Applications

3’-(iso-Pentylthio)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3’-(iso-Pentylthio)acetophenone involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group and the iso-pentylthio moiety. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The iso-pentylthio group in 3'-(iso-Pentylthio)acetophenone introduces distinct electronic and steric effects compared to other substituents:

Compound Substituent(s) Key Properties
3'-(iso-Pentylthio)acetophenone –S–(CH₂)₂CH(CH₃)₂ at position 3' High lipophilicity (predicted logP >4); sulfur enhances nucleophilicity
3'-(Trifluoromethyl)acetophenone –CF₃ at position 3' Electron-withdrawing group; enhances electrophilicity (electron affinity: 0.8 eV)
4'-Bromo-2-(4-fluorophenyl)acetophenone –Br at 4', –F at para position Halogenated substituents increase molecular weight (293.13 g/mol) and polarizability
2-Chloro-3',4'-dihydroxy acetophenone –Cl at 2', –OH at 3',4' Polar, hydrophilic (logP ~1.5); hydrogen bonding capacity

Key Observations :

  • The iso-pentylthio group enhances lipophilicity, making 3'-(iso-Pentylthio)acetophenone suitable for lipid-rich environments (e.g., cell membranes in pesticidal applications) .
  • Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and polar surface areas, influencing solubility and bioavailability .

Reactivity and Stability

  • Hydrolysis Resistance: Thioether groups (–S–) in 3'-(iso-Pentylthio)acetophenone are less prone to hydrolysis compared to esters or amides. This contrasts with acetophenone azine, which hydrolyzes completely within 5 days in artificial sweat .
  • Electrophilic Reactivity: The trifluoromethyl group in 3'-(Trifluoromethyl)acetophenone increases electrophilicity, enabling participation in nucleophilic aromatic substitution reactions, whereas the iso-pentylthio group may favor radical or oxidation pathways .

Key Insights :

  • The iso-pentylthio derivative’s stability and lipophilicity position it as a candidate for eco-friendly pesticides, aligning with trends in reducing synthetic pesticide use .
  • Halogenated analogs (e.g., 4'-Bromo-2-(4-fluorophenyl)acetophenone) are valuable in drug synthesis due to their ability to undergo cross-coupling reactions .

Biological Activity

Overview

3'-(iso-Pentylthio)acetophenone is an organic compound classified under acetophenones, characterized by a phenyl ring substituted with an acetyl group and an iso-pentylthio group. This unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Basic Information

PropertyValue
IUPAC Name1-[3-(3-methylbutylsulfanyl)phenyl]ethanone
Molecular FormulaC13H18OS
CAS Number1443337-25-4

The biological activity of 3'-(iso-Pentylthio)acetophenone is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The iso-pentylthio group enhances lipophilicity, facilitating interactions with lipid membranes and intracellular targets. This can lead to modulation of various biochemical pathways, including those related to inflammation and microbial resistance.

Antimicrobial Properties

Research has indicated that 3'-(iso-Pentylthio)acetophenone exhibits significant antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of 3'-(iso-Pentylthio)acetophenone against Candida albicans. Results indicated that the compound inhibited fungal growth at low concentrations, demonstrating its potential as a therapeutic agent for fungal infections.
  • Antibacterial Effects : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed a dose-dependent inhibition of bacterial growth, suggesting its utility in treating bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the iso-pentylthio group can significantly influence the biological activity of 3'-(iso-Pentylthio)acetophenone. For instance, altering the length or branching of the alkyl chain impacts its lipophilicity and, consequently, its interaction with biological membranes.

Comparative Analysis

To understand the uniqueness of 3'-(iso-Pentylthio)acetophenone, it is essential to compare it with similar compounds:

CompoundBiological ActivityNotes
AcetophenoneModerate antimicrobial activityLacks thioether substitution
4-Hydroxy-3-(isopent-2-yl)acetophenoneAntifungal activityHydroxyl group enhances solubility
2,4-DihydroxyacetophenoneKnown for antioxidant propertiesContains two hydroxyl groups

Applications in Drug Development

Given its promising biological activities, 3'-(iso-Pentylthio)acetophenone is being explored for potential applications in drug development. Its unique structure allows for further derivatization to enhance efficacy and reduce toxicity. Researchers are particularly interested in its role as a lead compound in developing new classes of antibiotics and antifungals.

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